An In-depth Technical Guide to the Chemical Properties of the 2,3-Dimethylbutyl Group
An In-depth Technical Guide to the Chemical Properties of the 2,3-Dimethylbutyl Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2,3-dimethylbutyl group, a branched alkyl substituent, imparts unique steric and physicochemical properties to molecules. Its bulky and conformationally distinct nature makes it a valuable moiety in medicinal chemistry and materials science. This guide provides a comprehensive overview of the chemical properties of the 2,3-dimethylbutyl group, with a focus on its implications for drug design and development. We will delve into its physical characteristics, chemical reactivity, and its role in modulating the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.
Structure and Nomenclature
The 2,3-dimethylbutyl group is a six-carbon alkyl chain with methyl groups at the second and third positions. Its systematic IUPAC name is 2,3-dimethylbutyl. The structure is as follows:
When it is the parent chain, the alkane is named 2,3-dimethylbutane.
Physical and Chemical Properties
The physical and chemical properties of the 2,3-dimethylbutyl group are largely dictated by its branched structure, which influences its size, shape, and intermolecular interactions. The properties of 2,3-dimethylbutane, the parent alkane, provide a baseline for understanding the characteristics of this group.
Physical Properties
The branching in the 2,3-dimethylbutyl group leads to a more compact structure compared to its linear isomer, n-hexane. This compactness affects its physical properties such as boiling point, melting point, and density.
| Property | Value | Reference |
| Molecular Formula | C6H14 | |
| Molecular Weight | 86.18 g/mol | |
| Boiling Point | 57.9 °C | [1][2] |
| Melting Point | -128.6 °C | [3] |
| Density | 0.662 g/mL at 25 °C | [1] |
| Solubility in water | Insoluble | [4][5] |
| Solubility in organic solvents | Soluble in nonpolar solvents like hexane (B92381) and benzene | [4] |
| Refractive Index (nD) | 1.375 | [6] |
Chemical Properties
As a saturated alkyl group, the 2,3-dimethylbutyl moiety is generally unreactive under normal conditions. It is stable and does not readily participate in reactions. However, its significant steric bulk is a key chemical property that can profoundly influence the reactivity of neighboring functional groups.
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Steric Hindrance: The branched nature of the 2,3-dimethylbutyl group creates significant steric bulk. This can hinder the approach of reagents to nearby reactive centers, thereby slowing down or preventing certain reactions. This steric shielding is a critical feature utilized in drug design to protect susceptible functional groups from metabolic degradation.
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Electronic Effects: The 2,3-dimethylbutyl group is an electron-donating group through induction (+I effect). This can influence the electron density of the molecule it is attached to, which in turn can affect the reactivity and acidity/basicity of other functional groups.
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Conformational Analysis: The rotation around the C2-C3 bond of the 2,3-dimethylbutyl group leads to different staggered and eclipsed conformations. The most stable conformation is the staggered one where the bulky methyl groups are positioned to minimize steric strain. Understanding the preferred conformation is crucial for predicting the three-dimensional shape of molecules containing this group and their interaction with biological targets.
Diagram: Conformational Analysis of 2,3-Dimethylbutane (viewed along the C2-C3 bond)
Caption: Newman projections of staggered and eclipsed conformations of 2,3-dimethylbutane.
Role in Drug Development
The 2,3-dimethylbutyl group, and other bulky alkyl groups, play a significant role in modern drug design. Their primary function is to enhance the metabolic stability of drug candidates by sterically hindering sites of metabolism.
Metabolic Stability
Cytochrome P450 (CYP) enzymes are a major family of enzymes responsible for the metabolism of many drugs.[7] The introduction of a bulky group like 2,3-dimethylbutyl near a metabolically labile site can prevent the drug from fitting into the active site of these enzymes, thereby slowing down its breakdown and increasing its half-life in the body. This can lead to improved oral bioavailability and a more favorable dosing regimen.
Lipophilicity and Permeability
The 2,3-dimethylbutyl group is highly lipophilic, which can increase the overall lipophilicity of a drug molecule. This can enhance its ability to cross cell membranes and the blood-brain barrier. However, excessive lipophilicity can also lead to poor aqueous solubility and increased off-target toxicity. Therefore, the introduction of this group must be carefully balanced with other molecular properties.
Case Study: JWH-133, a Selective Cannabinoid Receptor 2 (CB2) Agonist
A prominent example of a biologically active molecule containing a bulky alkyl group structurally similar to 2,3-dimethylbutyl is JWH-133. JWH-133 contains a 1,1-dimethylbutyl group and is a potent and highly selective agonist for the cannabinoid receptor 2 (CB2).[4] The CB2 receptor is primarily expressed in the immune system and is a promising therapeutic target for inflammatory and neurodegenerative diseases.[6][7]
The high selectivity of JWH-133 for the CB2 receptor over the psychoactive CB1 receptor is, in part, attributed to the steric bulk of the dimethylbutyl group, which favors binding to the CB2 receptor binding pocket.[4]
Table: Pharmacological Properties of JWH-133
| Property | Value | Reference |
| Binding Affinity (Ki) for CB2 Receptor | 3.4 nM | [4] |
| Binding Affinity (Ki) for CB1 Receptor | 677 nM | [4] |
| Selectivity for CB2 over CB1 | ~200-fold | [4] |
| Pharmacological Action | Full agonist at CB2 receptor | [4] |
| In vivo half-life | ~1 hour | [4] |
Diagram: Simplified Signaling Pathway of JWH-133 at the CB2 Receptor
Caption: JWH-133 activates the CB2 receptor, leading to downstream signaling events.
Experimental Protocols
The synthesis of molecules containing a 2,3-dimethylbutyl group can be achieved through various standard organic chemistry reactions. Below are generalized protocols for two common methods used to introduce alkyl and aryl-alkyl moieties.
Friedel-Crafts Acylation followed by Reduction
This two-step process is a common method to introduce a branched alkyl chain onto an aromatic ring.
Step 1: Friedel-Crafts Acylation
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Objective: To attach a 2,3-dimethylbutanoyl group to an aromatic ring.
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Reagents: Aromatic compound, 2,3-dimethylbutanoyl chloride, and a Lewis acid catalyst (e.g., AlCl3).
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Procedure:
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The aromatic compound is dissolved in an inert solvent (e.g., dichloromethane) in a flask equipped with a stirrer and under an inert atmosphere (e.g., nitrogen).
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The Lewis acid catalyst is added to the flask, and the mixture is cooled in an ice bath.
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2,3-Dimethylbutanoyl chloride is added dropwise to the cooled mixture.
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The reaction is stirred at low temperature and then allowed to warm to room temperature.
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The reaction is quenched by slowly adding it to a mixture of ice and concentrated HCl.
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The organic layer is separated, washed with an aqueous solution of sodium bicarbonate and brine, dried over an anhydrous salt (e.g., MgSO4), and the solvent is removed under reduced pressure.
-
The resulting ketone is purified by chromatography or distillation.
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Step 2: Clemmensen or Wolff-Kishner Reduction
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Objective: To reduce the ketone to an alkyl group.
-
Clemmensen Reduction Reagents: Zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid.
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Wolff-Kishner Reduction Reagents: Hydrazine hydrate (B1144303) (N2H4·H2O) and a strong base (e.g., KOH).
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General Procedure: The ketone from Step 1 is subjected to either Clemmensen (for acid-stable compounds) or Wolff-Kishner (for base-stable compounds) reduction conditions to yield the final 2,3-dimethylbutyl-substituted aromatic compound.
Diagram: Experimental Workflow for Friedel-Crafts Acylation and Reduction
Caption: A general workflow for the synthesis of a 2,3-dimethylbutyl-substituted aromatic compound.
Suzuki Coupling
The Suzuki coupling reaction is a versatile method for creating carbon-carbon bonds, and it can be used to couple a 2,3-dimethylbutyl-containing boronic acid or ester with an aryl or vinyl halide.
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Objective: To form a C-C bond between a 2,3-dimethylbutyl-containing fragment and another molecule.
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Reagents: A 2,3-dimethylbutyl-boronic acid or ester, an aryl or vinyl halide, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., Na2CO3).
-
Procedure:
-
The aryl or vinyl halide, the 2,3-dimethylbutyl-boronic acid/ester, and the base are dissolved in a suitable solvent system (e.g., toluene/ethanol/water).
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The mixture is degassed to remove oxygen.
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The palladium catalyst is added, and the mixture is heated under an inert atmosphere until the reaction is complete (monitored by TLC or GC-MS).
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The reaction mixture is cooled, and the product is extracted with an organic solvent.
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The organic layer is washed, dried, and the solvent is evaporated.
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The crude product is purified by chromatography.
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Conclusion
The 2,3-dimethylbutyl group is a valuable substituent in the toolbox of medicinal and organic chemists. Its significant steric bulk provides a powerful means to enhance metabolic stability and modulate receptor-ligand interactions. While its high lipophilicity requires careful consideration in drug design, the strategic incorporation of the 2,3-dimethylbutyl group can lead to compounds with improved pharmacokinetic and pharmacodynamic properties, as exemplified by the selective CB2 agonist JWH-133. A thorough understanding of its chemical properties and synthetic accessibility is crucial for its effective utilization in the development of new chemical entities.
References
- 1. svkm-iop.ac.in [svkm-iop.ac.in]
- 2. The application of 3D-QSAR studies for novel cannabinoid ligands substituted at the C1' position of the alkyl side chain on the structural requirements for binding to cannabinoid receptors CB1 and CB2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.uaeu.ac.ae [research.uaeu.ac.ae]
- 4. Pharmacological Properties, Therapeutic Potential and Molecular Mechanisms of JWH133, a CB2 Receptor-Selective Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. websites.umich.edu [websites.umich.edu]
- 6. Frontiers | Pharmacological Properties, Therapeutic Potential and Molecular Mechanisms of JWH133, a CB2 Receptor-Selective Agonist [frontiersin.org]
- 7. Pharmacological potential of JWH133, a cannabinoid type 2 receptor agonist in neurodegenerative, neurodevelopmental and neuropsychiatric diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
